molecular formula C6H3BrF3NO B6615524 5-bromo-2-(difluoromethoxy)-3-fluoropyridine CAS No. 1214351-62-8

5-bromo-2-(difluoromethoxy)-3-fluoropyridine

Cat. No.: B6615524
CAS No.: 1214351-62-8
M. Wt: 241.99 g/mol
InChI Key: MEOKCSLNZFBSEM-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H3BrF3NO It is a derivative of pyridine, featuring bromine, fluorine, and difluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method includes:

    Starting Material: 2,3-difluoropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Catalysts like palladium acetate with ligands such as triphenylphosphine.

Major Products

    Aminated Derivatives: Formed by substitution with amines.

    Thiolated Derivatives: Formed by substitution with thiols.

    Coupled Products: Formed by cross-coupling with aryl or alkyl halides.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the development of agrochemicals and materials science for creating novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethoxy and fluorine substituents can enhance the compound’s binding affinity and selectivity by interacting with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethoxy)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 5-Bromo-2,2-difluorobenzodioxole

Uniqueness

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The difluoromethoxy group also adds to its uniqueness by providing additional sites for interaction with biological targets, potentially enhancing its efficacy in pharmaceutical applications.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOKCSLNZFBSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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